molecular formula C11H9BrN2O2S B1491540 Ethyl 6-(5-bromothiophen-2-yl)pyrimidine-4-carboxylate CAS No. 2098076-70-9

Ethyl 6-(5-bromothiophen-2-yl)pyrimidine-4-carboxylate

Cat. No.: B1491540
CAS No.: 2098076-70-9
M. Wt: 313.17 g/mol
InChI Key: KVDGJCAKYQOUCH-UHFFFAOYSA-N
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Description

Ethyl 6-(5-bromothiophen-2-yl)pyrimidine-4-carboxylate is a useful research compound. Its molecular formula is C11H9BrN2O2S and its molecular weight is 313.17 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Ethyl 6-(5-bromothiophen-2-yl)pyrimidine-4-carboxylate plays a significant role in biochemical reactions, particularly in the context of neuroprotection and anti-inflammatory activities. It interacts with several enzymes and proteins, including nitric oxide synthase and tumor necrosis factor-α (TNF-α). These interactions are crucial as they inhibit the production of nitric oxide and TNF-α, which are key mediators in inflammatory responses . Additionally, this compound has shown promising results in molecular docking studies, indicating favorable interactions with active residues of ATF4 and NF-kB proteins .

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. In human microglia cells, it has been observed to inhibit the production of inflammatory mediators such as nitric oxide and TNF-α . This inhibition is significant as it suggests potential anti-inflammatory properties. Furthermore, in human neuronal cells, this compound has demonstrated neuroprotective effects by reducing the expression of endoplasmic reticulum chaperone BIP and apoptosis marker cleaved caspase-3 . These findings indicate that the compound can influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound exerts its effects through the inhibition of endoplasmic reticulum stress and apoptosis pathways . It binds to specific biomolecules, including ATF4 and NF-kB proteins, which play crucial roles in cellular stress responses and inflammation . By inhibiting these pathways, this compound can reduce cellular stress and inflammation, thereby exerting its neuroprotective and anti-inflammatory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound maintains its stability under specific conditions, allowing for sustained neuroprotective and anti-inflammatory effects

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit neuroprotective and anti-inflammatory properties without significant adverse effects . At higher doses, there may be potential toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications . Threshold effects and dose-response relationships are critical areas of study to ensure the safe and effective use of this compound in animal models.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism can influence its bioavailability and efficacy in biochemical reactions . Understanding the metabolic pathways and the role of specific enzymes in the metabolism of this compound is essential for optimizing its therapeutic potential and minimizing any adverse effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its efficacy and bioavailability. The compound interacts with various transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence the localization and accumulation of this compound within specific tissues, thereby affecting its overall therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding the subcellular localization and the factors that influence it can provide insights into the mechanisms of action and potential therapeutic applications of this compound.

Properties

IUPAC Name

ethyl 6-(5-bromothiophen-2-yl)pyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2S/c1-2-16-11(15)8-5-7(13-6-14-8)9-3-4-10(12)17-9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVDGJCAKYQOUCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=NC(=C1)C2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.